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molecular formula C12H12O3 B8789932 2-Methylene-4-(4-methylphenyl)-4-oxobutanoic acid

2-Methylene-4-(4-methylphenyl)-4-oxobutanoic acid

Cat. No. B8789932
M. Wt: 204.22 g/mol
InChI Key: SWFCMNDUPOTXGT-UHFFFAOYSA-N
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Patent
US04600540

Procedure details

In 150 ml of methylene chloride were dissolved 35.0 g of toluene and 22.4 g of itaconic anhydride. To this was added gradually 50.0 g of anhydrous aluminum chloride under ice-cooling with stirring, and then the mixture was stirred at room temperature for 5 hours for proceeding the reaction. After completion of the reaction, the reaction solution was concentrated under reduced pressure, poured into a mixture of 40 ml of conc. hydrochloric acid and 500 g of ice, and extracted with ethyl acetate. The extract was washed with water and dried over magnesium sulfate. The solvent was evaporated and the residue was recrystallized from a mixture of hexane and ethyl acetate to give 21.6 g of 3-(4-methylbenzoyl)-2-methylenepropionic acid (a compound of formula II wherein X is CH3 and Y is H) (yield: 53%)
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]1(=[O:15])[O:14][C:12](=[O:13])[CH2:11][C:9]1=[CH2:10].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH3:7][C:1]1[CH:6]=[CH:5][C:4]([C:12]([CH2:11][C:9](=[CH2:10])[C:8]([OH:15])=[O:14])=[O:13])=[CH:3][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
22.4 g
Type
reactant
Smiles
C1(C(=C)CC(=O)O1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
poured into a mixture of 40 ml of conc. hydrochloric acid and 500 g of ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a mixture of hexane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=O)CC(C(=O)O)=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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